molecular formula C12H17NO2 B1423479 4-(Oxan-4-ylmethoxy)aniline CAS No. 1249599-74-3

4-(Oxan-4-ylmethoxy)aniline

Cat. No.: B1423479
CAS No.: 1249599-74-3
M. Wt: 207.27 g/mol
InChI Key: VGQWFBBLLKGMTM-UHFFFAOYSA-N
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Description

4-(Oxan-4-ylmethoxy)aniline is an organic compound with the molecular formula C12H17NO2 . It is a versatile compound with a variety of applications in scientific research and industry. The compound consists of an aniline group attached to a tetrahydropyran ring via a methoxy linkage, making it a unique structure in the realm of organic chemistry.

Chemical Reactions Analysis

4-(Oxan-4-ylmethoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-(Oxan-4-ylmethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-ylmethoxy)aniline involves its interaction with specific molecular targets. The aniline group can interact with enzymes and receptors, potentially inhibiting or activating various biological pathways . The tetrahydropyran ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Properties

IUPAC Name

4-(oxan-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQWFBBLLKGMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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